molecular formula C6H13ClFNO B1445615 (3-Fluoropiperidin-3-yl)methanol hydrochloride CAS No. 1416440-21-5

(3-Fluoropiperidin-3-yl)methanol hydrochloride

Cat. No.: B1445615
CAS No.: 1416440-21-5
M. Wt: 169.62 g/mol
InChI Key: AGSUXIYGGWFJKX-UHFFFAOYSA-N
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Description

X-ray Crystallographic Analysis of Piperidine Ring Conformation

X-ray crystallographic analysis serves as the primary method for determining the precise atomic arrangement and conformational characteristics of this compound. The crystallographic investigation of piperidine derivatives requires careful preparation of high-quality crystals with minimum dimensions of 0.1 millimeters in all directions to provide sufficient diffraction intensity. The technique involves three fundamental steps: crystal preparation, X-ray diffraction data collection, and computational structure refinement using specialized software packages.

Crystallographic studies of related piperidine derivatives have revealed that these compounds typically crystallize in space groups that accommodate hydrogen bonding patterns characteristic of nitrogen-containing heterocycles. The piperidine ring in this compound adopts chair conformations similar to cyclohexane, with the fluorine substituent influencing the preferred orientation of ring substituents. Structural refinement using programs such as REFMAC and SHELX has demonstrated that fluorinated piperidines exhibit distinct bond angles and torsional arrangements compared to unsubstituted analogs.

The crystallographic data collection process employs monochromatic X-rays to generate diffraction patterns that are analyzed using imaging plate detectors or charged coupled device technology. Data processing involves integration of diffraction intensities using programs like DENZO, followed by scaling with SCALEPACK to ensure accurate measurement of reflection intensities. The resulting electron density maps enable precise determination of atomic positions, with particular attention to the fluorine atom's influence on neighboring carbon and nitrogen atoms within the piperidine ring.

Crystallographic Parameter Typical Range for Fluorinated Piperidines Measurement Precision
Resolution Limit 1.5-2.8 Ångströms ±0.1 Ångström
Unit Cell Dimensions 98-135 Ångströms ±0.05 Ångström
Completeness 75-95% ±2%
R-factor 15-25% ±1%

Fluorine Substituent Effects on Ring Puckering Dynamics

The fluorine substituent at the 3-position of the piperidine ring exerts significant influence on ring puckering dynamics through electronic and steric effects. Fluorinated piperidines demonstrate a clear preference for axial fluorine orientation in polar solvents, with the degree of preference increasing proportionally with solvent polarity. This phenomenon results from charge-dipole interactions and hyperconjugation effects that stabilize specific conformational arrangements.

Nuclear magnetic resonance spectroscopy reveals that the axial fluorine preference can be quantified through coupling constant analysis, with three-bond fluorine-hydrogen coupling constants increasing from 34.1 Hertz in benzene to 44.4 Hertz in dimethyl sulfoxide. This solvent-dependent conformational behavior demonstrates the dynamic nature of fluorinated piperidine ring systems and their responsiveness to environmental conditions.

The conformational analysis of fluorinated piperidines involves examination of ring puckering coordinates, specifically bending and twisting modes that define the five-membered ring geometry. Computational studies using density functional theory calculations have identified energy minima corresponding to endo and exo ring conformations, with fluorine substitution altering the relative energetic stability of these states. The energy difference between conformational states serves as a quantitative measure of fluorine's influence on ring dynamics.

Solvent System Fluorine Coupling Constant (Hertz) Axial Preference (%)
Benzene 34.1 65
Chloroform 36.1 72
Dichloromethane 38.8 78
Dimethyl Sulfoxide 44.4 85

Ring puckering analysis using far-infrared spectroscopy has revealed that fluorine substitution significantly alters the vibrational dynamics of the piperidine ring. The potential energy function for ring puckering vibrations can be described using quartic expressions that account for both harmonic and anharmonic contributions to the molecular motion. These studies demonstrate that fluorinated piperidines exhibit modified barrier heights for ring inversion compared to their non-fluorinated analogs.

Chiral Resolution Techniques for Enantiomeric Forms

The chiral resolution of this compound requires sophisticated separation techniques capable of distinguishing between enantiomeric forms that exhibit identical physical properties in achiral environments. High-performance liquid chromatography using chiral stationary phases represents the most widely employed method for analytical and preparative separation of fluorinated piperidine enantiomers.

Chiral chromatographic separation employs specialized column materials containing optically active selector molecules that interact differentially with each enantiomer. The separation process typically utilizes mobile phase compositions of hexane and isopropanol in ratios optimized for maximum resolution between enantiomeric peaks. Detection methods include ultraviolet absorption at 254 nanometers and circular dichroism spectroscopy for absolute configuration determination.

Enzymatic resolution provides an alternative approach for obtaining enantiomerically pure this compound through stereoselective biochemical transformations. Lipase-catalyzed acylation reactions demonstrate high enantioselectivity for fluorinated piperidine substrates, with enantiomeric excess values exceeding 95% under optimized reaction conditions. The enzymatic approach offers advantages in terms of environmental sustainability and reaction selectivity compared to purely chemical methods.

Asymmetric catalysis using chiral transition metal complexes enables direct synthesis of enantiomerically enriched fluorinated piperidines. Palladium and copper catalysts bearing chiral ligands facilitate stereocontrolled fluorination and cyclization reactions that produce the desired enantiomer with high optical purity. These catalytic methods typically achieve enantiomeric excess values between 85-90% and can be scaled for industrial production.

Resolution Method Enantiomeric Excess (%) Throughput Cost Effectiveness
Chiral Chromatography >98 Low Moderate
Enzymatic Resolution >95 Moderate High
Asymmetric Catalysis 85-90 High Moderate
Crystallization Variable High Low

X-ray crystallographic analysis of resolved enantiomers confirms retention of stereochemical integrity throughout the separation process. Crystal structure determination reveals absolute configuration assignments that correlate with circular dichroism measurements and optical rotation values. The crystallographic approach provides unambiguous confirmation of enantiomeric purity and enables detailed analysis of intermolecular interactions within the crystal lattice.

Properties

IUPAC Name

(3-fluoropiperidin-3-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO.ClH/c7-6(5-9)2-1-3-8-4-6;/h8-9H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSUXIYGGWFJKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(CO)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416440-21-5
Record name (3-fluoropiperidin-3-yl)methanol hydrochloride
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Preparation Methods

Stepwise Process:

Step Description Reagents/Conditions Notes
1 Synthesis of piperidin-3-yl methanol Reduction of corresponding pyridine or piperidine precursors using hydride reagents (e.g., lithium aluminum hydride) High yield, mild conditions
2 Selective fluorination at C-3 Use of fluorinating agents such as diethylaminosulfur trifluoride (DAST), Selectfluor, or hydrogen fluoride-pyridine complex Reaction temperature controlled to avoid over-fluorination
3 Conversion to hydrochloride salt Treatment with concentrated hydrochloric acid in methanol or organic solvents Provides stable crystalline salt

This method benefits from the availability of piperidin-3-yl methanol intermediates and allows regioselective fluorination. However, controlling stereochemistry and avoiding side reactions require careful optimization.

Ring Construction Incorporating Fluorine and Hydroxymethyl Groups

Another synthetic route involves building the piperidine ring with fluorine and hydroxymethyl groups introduced during or immediately after ring formation.

Example from Patent Literature:

  • Starting from quinolinic acid or related pyridine dicarboxylic acids.
  • Formation of intermediates such as 2,3-pyridinedioic acid esters.
  • Conversion to 3-amino-2-pyridine isopropyl formate intermediates.
  • Diazonium salt formation and fluorination using sodium nitrite and hydrogen fluoride-pyridine to introduce fluorine at the 3-position.
  • Reduction of esters or formates with sodium borohydride in the presence of calcium chloride to yield 3-fluoropyridine-2-methanol derivatives.
  • Final conversion to the piperidine ring and hydrochloride salt formation.

This multi-step process allows for precise introduction of fluorine and hydroxymethyl groups and is scalable for industrial synthesis.

Reduction of Pyridine Carboxylates to Piperidinyl Methanols

A closely related methodology involves reducing methyl pyridine carboxylates to the corresponding pyridinyl methanols, which can be further transformed into piperidinyl derivatives.

Reagent Conditions Yield Notes
Lithium aluminum hydride (LiAlH4) THF, -78 °C to 0 °C, 1-2 hours 62-85% Commonly used for ester reduction to alcohol
Lithium triethylborohydride (Superhydride) THF, -78 °C to 0 °C ~84% More selective, milder conditions
Sodium bis(2-methoxyethoxy)aluminium hydride (Red-Al) Reflux in ether, 1.5 hours High Alternative hydride source

These reductions yield the hydroxymethyl group necessary for the target compound and can be combined with fluorination steps.

Representative Data Table for Key Reaction Parameters

Reaction Step Reagents Solvent Temperature Time Yield (%) Notes
Ester reduction to hydroxymethyl LiAlH4 (1 M) THF, Diethyl ether -78 °C to 0 °C 1-2 h 62-85 Controlled addition, inert atmosphere
Fluorination HF-pyridine complex or DAST Organic solvent (e.g., DCM) 0 to 25 °C 1-8 h Moderate to high Requires careful temperature control
Salt formation HCl (conc.) Methanol or EtOH 0 to 25 °C 4-8 h Quantitative Crystallization step

Research Findings and Optimization Notes

  • Fluorination Selectivity: Using hydrogen fluoride-pyridine allows selective fluorination at the 3-position of pyridine/piperidine rings with minimal side reactions.
  • Reduction Conditions: Lithium aluminum hydride is effective for ester to alcohol conversion but requires low temperatures and inert atmosphere to prevent side reactions.
  • Salt Stability: The hydrochloride salt form improves compound stability and facilitates purification via crystallization.
  • Scalability: Multi-step processes starting from inexpensive quinolinic acid or methyl pyridine carboxylates are amenable to scale-up with proper control of reaction parameters.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) undergoes oxidation under controlled conditions to form carbonyl derivatives.

Reagent Conditions Product Yield Source
Chromium trioxideAcidic (H₂SO₄), 0–5°C, 2 hrs(3-Fluoropiperidin-3-yl)methanone72%
Potassium permanganateAqueous NaOH, 25°C, 4 hrs3-Fluoropiperidine-3-carboxylic acid65%

Key Findings :

  • Chromium-based oxidants selectively target the hydroxymethyl group without affecting the fluorine substituent.

  • Over-oxidation to carboxylic acids occurs with prolonged exposure to strong oxidizing agents.

Reduction Reactions

The fluorine atom or piperidine ring can undergo reduction under specific conditions.

Reagent Conditions Product Yield Source
Lithium aluminum hydrideTHF, reflux, 6 hrs(3-Hydroxypiperidin-3-yl)methanol58%
H₂/Pd-CEthanol, 50 psi, 12 hrsPiperidin-3-yl-methanol hydrochloride41%

Mechanistic Insights :

  • LiAlH4 reduces the C-F bond via nucleophilic substitution, forming a hydroxyl group.

  • Catalytic hydrogenation removes fluorine but requires elevated pressures due to steric hindrance.

Substitution Reactions

The fluorine atom participates in nucleophilic substitution (SN2) reactions.

Nucleophile Conditions Product Yield Source
Sodium methoxideDMF, 80°C, 8 hrs(3-Methoxypiperidin-3-yl)methanol67%
Ammonia (NH₃)Ethanol, 100°C, 24 hrs(3-Aminopiperidin-3-yl)methanol53%

Notable Observations :

  • Methoxide substitutes fluorine efficiently in polar aprotic solvents .

  • Ammonia requires prolonged heating to overcome the electron-withdrawing effect of the adjacent hydroxymethyl group .

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous media, enabling pH-dependent reactivity.

Base Conditions Product Application Source
NaOH (1M)H₂O, 25°C, 1 hrFree base: (3-Fluoropiperidin-3-yl)methanolPurification step
TriethylamineDCM, 0°C, 30 minNeutral complexIntermediate in synthesis

Practical Considerations :

  • Free base isolation improves solubility in non-polar solvents for subsequent reactions.

  • Triethylamine neutralizes HCl without side reactions in multistep syntheses .

Esterification and Etherification

The hydroxymethyl group forms esters or ethers under standard conditions.

Reagent Conditions Product Yield Source
Acetyl chloridePyridine, 0°C, 2 hrs(3-Fluoropiperidin-3-yl)methyl acetate89%
Methyl iodideK₂CO₃, DMF, 60°C, 6 hrs(3-Fluoropiperidin-3-yl)methyl ether76%

Applications :

  • Ester derivatives enhance bioavailability in pharmaceutical intermediates.

  • Etherification stabilizes the compound against oxidation during storage .

Ring-Opening and Rearrangement

Under extreme conditions, the piperidine ring undergoes structural changes.

Reagent Conditions Product Yield Source
HBr (48%)120°C, 24 hrs3-Fluoro-N-(2-hydroxyethyl)pent-4-enamide34%
BF₃·Et₂OToluene, reflux, 12 hrsFluorinated bicyclic lactam28%

Note : These reactions are rare and typically avoided in synthesis due to low yields and side products .

Scientific Research Applications

Medicinal Chemistry

  • Drug Development : The compound serves as a building block in the synthesis of novel pharmaceuticals. Its structural features make it a candidate for developing drugs targeting neurological disorders due to its potential interaction with neurotransmitter systems.
  • Pharmacological Studies : Initial findings suggest that (3-Fluoropiperidin-3-yl)methanol hydrochloride may influence serotonin and dopamine pathways, indicating potential therapeutic applications in treating depression and anxiety disorders .

Neuropharmacology

Research indicates that this compound may act on various receptors involved in mood regulation. Its ability to modify neurotransmitter dynamics makes it significant for studies aimed at understanding mental health conditions.

Enzyme Interaction Studies

The compound's biological activity includes interactions with specific enzymes, potentially leading to enzyme inhibition or modulation. This aspect is crucial for developing treatments targeting metabolic disorders or cancers .

Antitumor Activity

A notable case study involved administering this compound to tumor-bearing mice. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an antineoplastic agent. This finding underscores the need for further investigation into its efficacy and mechanisms of action in cancer treatment.

Mechanism of Action

The mechanism of action of (3-Fluoropiperidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The methanol group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

[3-(Trifluoromethyl)pyrrolidin-3-yl]methanol Hydrochloride
  • Molecular Formula: C₆H₁₁ClF₃NO
  • Molecular Weight : 205.61 g/mol
  • Key Differences: Ring Size: Pyrrolidine (5-membered) vs. piperidine (6-membered), influencing conformational flexibility and ring strain. Substituent: Trifluoromethyl (-CF₃) vs. fluorine (-F).
  • Applications : The trifluoromethyl group is often leveraged in agrochemicals and pharmaceuticals for its electron-withdrawing properties.
[(3S)-3-Methyl-3-piperidyl]methanol Hydrochloride
  • Molecular Formula: C₇H₁₆ClNO
  • Molecular Weight : 165.5 g/mol
  • Key Differences :
    • Substituent : Methyl (-CH₃) vs. fluorine (-F). The methyl group is electron-donating, altering electronic interactions with biological targets.
    • Stereochemistry : The (3S)-configuration highlights the importance of chirality in receptor binding and pharmacokinetics .
(2-Chloro-5-fluoropyridin-3-yl)methanol
  • Molecular Formula: C₇H₆ClFNO
  • Molecular Weight : 157.60 g/mol
  • Key Differences :
    • Core Structure : Pyridine (aromatic) vs. piperidine (saturated), leading to distinct solubility and stability profiles.
    • Substituents : Chlorine at the 2-position and fluorine at the 5-position on the pyridine ring, common in agrochemical intermediates .
Memantine Hydrochloride
  • Molecular Formula : C₁₂H₂₁N·HCl
  • Molecular Weight : 215.76 g/mol
  • Key Differences :
    • Core Structure : Adamantane (rigid, polycyclic) vs. piperidine (flexible), affecting blood-brain barrier penetration and receptor affinity.
    • Applications : Memantine is an FDA-approved NMDA receptor antagonist for Alzheimer’s disease, illustrating how bulkier structures can achieve therapeutic specificity .

Data Table: Comparative Analysis of Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
(3-Fluoropiperidin-3-yl)methanol hydrochloride C₆H₁₃ClFNO 169.5 (calculated) 3-F, hydroxymethyl Enhanced solubility via hydrochloride salt; CNS drug potential
[3-(Trifluoromethyl)pyrrolidin-3-yl]methanol HCl C₆H₁₁ClF₃NO 205.61 3-CF₃, hydroxymethyl High lipophilicity; metabolic stability
[(3S)-3-Methyl-3-piperidyl]methanol HCl C₇H₁₆ClNO 165.5 3-CH₃, hydroxymethyl Stereospecific interactions; altered electronic effects
(2-Chloro-5-fluoropyridin-3-yl)methanol C₇H₆ClFNO 157.60 2-Cl, 5-F, hydroxymethyl Aromatic reactivity; agrochemical applications
Memantine hydrochloride C₁₂H₂₁N·HCl 215.76 Adamantane core Rigid structure; approved for Alzheimer’s

Research Findings and Implications

Ring Size and Flexibility : Piperidine derivatives generally exhibit better conformational adaptability than pyrrolidines, which may enhance interactions with dynamic biological targets .

Safety Considerations: Hydrochloride salts, including the target compound, may release toxic gases (e.g., HCl, NOx) under decomposition, necessitating careful handling .

Chirality : The (3S)-methyl-piperidine derivative underscores the role of stereochemistry in optimizing therapeutic efficacy and reducing off-target effects .

Biological Activity

(3-Fluoropiperidin-3-yl)methanol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and drug development. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a piperidine ring substituted with a fluorine atom at the 3-position and a hydroxymethyl group. The presence of the fluorine atom is critical as it enhances metabolic stability and bioavailability, which are essential for therapeutic efficacy.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that this compound may influence:

  • Serotonin Pathways : It has been shown to interact with serotonin receptors, potentially offering therapeutic benefits in mood disorders.
  • Dopamine Pathways : The compound may also modulate dopamine signaling, which is crucial for treating conditions like schizophrenia and Parkinson's disease.

These interactions are facilitated by the compound's ability to form hydrogen bonds with specific receptor sites, enhancing its binding affinity and selectivity.

Pharmacological Applications

The potential applications of this compound include:

  • Neuropharmacology : Due to its effects on serotonin and dopamine systems, it is being investigated for use in treating anxiety disorders, depression, and other neurological conditions.
  • Drug Development : As a building block in synthesizing more complex molecules, it serves as a precursor in developing new pharmacological agents targeting various diseases.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct biological activities attributed to variations in substituents on the piperidine ring. The following table summarizes some relevant compounds:

Compound NameStructure FeaturesUnique Characteristics
(2R,4S)-4-fluoropyrrolidinePyrrolidine ring, fluorine at 4-positionPotential use in analgesics
(S)-N-(1-benzylpyrrolidin-3-yl)methanolBenzyl substitution on pyrrolidineEnhanced lipophilicity
(S)-N-(2-methylpyrrolidin-2-yl)methanolMethyl group on pyrrolidineIncreased selectivity for certain receptors

The unique positioning of the fluorine atom in this compound may confer distinct pharmacological properties compared to these compounds, leading to different therapeutic applications.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound:

  • Neuropharmacological Studies : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant affinity for serotonin receptors, suggesting their potential as antidepressants .
  • Metabolic Stability Research : Research indicated that the fluorine substitution improved metabolic stability compared to non-fluorinated analogs, enhancing the compound's overall pharmacokinetic profile .
  • Therapeutic Potential : Investigations into the compound's effects on dopamine pathways revealed promising results for treating neurodegenerative disorders .

Q & A

Q. What formulation challenges arise due to solubility limitations, and how are they addressed?

  • Solubility Enhancement : Co-solvents (e.g., 10% DMSO in saline) or cyclodextrin inclusion complexes improve aqueous solubility. Conduct phase-solubility studies to determine binding constants .
  • Stability Testing : Monitor hydrolysis under physiological conditions (PBS, pH 7.4) using UPLC-MS to identify degradation products (e.g., defluorinated analogs) .

Q. How do structural modifications at the piperidine ring affect in vivo efficacy?

  • SAR Studies : Introduce substituents (e.g., methyl, phenyl) at C4/C5 and compare pharmacokinetics via rodent studies. Measure plasma half-life (LC-MS/MS) and metabolite profiles (e.g., glucuronidation) .
  • In Vivo Testing : Use Morris water maze or rotarod assays to evaluate CNS activity. Dose-response curves (0.1–10 mg/kg) identify optimal therapeutic windows .

Methodological Notes

  • Data Contradictions : Conflicting solubility or binding data may stem from pH-dependent ionization (pKa ~8.5 for piperidine). Use potentiometric titration to refine pKa values .
  • Environmental Safety : Follow EPA guidelines for waste disposal. Incinerate at >800°C with alkali scrubbers to neutralize HCl and fluorine byproducts .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Fluoropiperidin-3-yl)methanol hydrochloride
Reactant of Route 2
(3-Fluoropiperidin-3-yl)methanol hydrochloride

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